molecular formula C20H27N3O6S B8821044 N-Nitroso Tamsulosin Impurity CAS No. 2892260-31-8

N-Nitroso Tamsulosin Impurity

Cat. No.: B8821044
CAS No.: 2892260-31-8
M. Wt: 437.5 g/mol
InChI Key: LFRHEOVVLUGWRH-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of N-Nitroso Drug Substance-Related Impurities (NDSRIs) in Pharmaceutical Research

N-Nitroso Drug Substance-Related Impurities (NDSRIs) are a class of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API). thermofisher.comnih.gov Their emergence as a significant concern in the pharmaceutical industry stems from their potential carcinogenic risk. thermofisher.com The formation of NDSRIs can occur through various pathways, including the reaction of secondary or tertiary amines present in the drug substance with nitrosating agents, degradation of the drug substance over time, or contamination from raw materials. thermofisher.com

The presence of NDSRIs poses a considerable challenge for pharmaceutical manufacturers, impacting drug safety, regulatory compliance, and the stability of the final drug product. thermofisher.com Consequently, extensive research is dedicated to understanding their formation, detection, and control to ensure the safety and efficacy of medications. thermofisher.comeuropeanpharmaceuticalreview.com

Overview of N-Nitroso Tamsulosin (B1681236) Impurity: Academic Research Imperatives

N-Nitroso Tamsulosin is a nitrosamine (B1359907) impurity that can form from the API tamsulosin, a medication primarily used to treat benign prostatic hyperplasia. chemicea.com It is specifically an N-nitroso derivative of the secondary amine present in the tamsulosin molecule. chemicea.comveeprho.com The formation of this impurity can occur when tamsulosin interacts with nitrosating agents, particularly under conditions involving heat, moisture, or acidity. chemicea.com

Academic and industrial research imperatives for N-Nitroso Tamsulosin focus on several key areas. These include the development of sensitive and specific analytical methods for its detection and quantification, understanding the kinetics and mechanisms of its formation, and establishing effective control strategies to minimize its presence in the final drug product. innovareacademics.inresearchgate.net The availability of a highly characterized N-Nitroso Tamsulosin reference standard is crucial for these research and quality control activities. veeprho.com

Historical Context of Nitrosamine Contamination in Active Pharmaceutical Ingredients (APIs) and Drug Products (DPs)

The concern over nitrosamine impurities in pharmaceuticals escalated in 2018 when N-nitrosodimethylamine (NDMA) was detected in batches of the angiotensin II receptor blocker valsartan. lgcstandards.comskpharmteco.compharmasalmanac.com This discovery triggered widespread recalls and intensified regulatory scrutiny of manufacturing processes for not only "sartan" drugs but also other medications. nih.govlgcstandards.com Subsequent investigations revealed the presence of various nitrosamine impurities in other drug products, such as ranitidine (B14927) and metformin. lgcstandards.com

This "nitrosamine crisis" highlighted the potential for these impurities to form at various stages, from API synthesis to the storage of the finished drug product. lgcstandards.comskpharmteco.com The sources of nitrosating agents can be diverse, including contaminated raw materials, the use of recycled solvents, and certain chemical processes employed during manufacturing. lgcstandards.com Drug products whose API structures contain secondary or tertiary amines are considered particularly susceptible to the formation of NDSRIs. lgcstandards.com

Regulatory Scientific Frameworks Governing Nitrosamine Impurity Research (e.g., ICH M7, ICH Q2R1)

In response to the growing concerns about nitrosamine impurities, global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive frameworks to ensure drug safety. thermofisher.comnih.gov A central pillar of this framework is the International Council for Harmonisation (ICH) M7 guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. fda.goveuropa.eu Nitrosamines are considered a "cohort of concern" under ICH M7, necessitating stringent control measures. fda.goveuropa.eu

The ICH M7 guideline provides a science- and risk-based approach for identifying, categorizing, and controlling mutagenic impurities. europa.eu For known potent mutagens like many nitrosamines, the guideline recommends control at or below compound-specific acceptable intake (AI) limits, which are derived from toxicological data. fda.gov For N-Nitroso Tamsulosin, the FDA has set an AI limit of 1500 ng/day. veeprho.comtga.gov.au

Furthermore, the ICH Q2(R1) guideline on the validation of analytical procedures is critical for ensuring that the methods used to detect and quantify nitrosamine impurities are accurate, precise, and reliable. innovareacademics.inresearchgate.netacs.org The development and validation of sensitive analytical methods, such as Liquid Chromatography with Tandem Mass Spectroscopy (LC-MS/MS), are essential for detecting these impurities at the trace levels required by regulatory limits. innovareacademics.inresearchgate.net

Detailed Research Findings

Recent research has focused on developing and validating highly sensitive methods for the detection of nitrosamine impurities in tamsulosin hydrochloride. One such study utilized Liquid Chromatography with Tandem Mass Spectroscopy (LC-MS/MS) to detect and quantify potential nitrosamine impurities. innovareacademics.inresearchgate.net The method demonstrated high sensitivity, with a Limit of Detection (LOD) ranging from 3.3 to 12.7 ppm and a Limit of Quantification (LOQ) from 9.9 to 36.9 ppm. innovareacademics.inresearchgate.net This level of sensitivity is crucial for ensuring compliance with the stringent regulatory limits set for nitrosamine impurities. The study followed the International Council for Harmonisation (ICH) Q2(R1) guidelines for validation, ensuring the method's reliability. innovareacademics.inresearchgate.net

The formation of N-Nitroso Tamsulosin is a key area of investigation. It is understood to form from the reaction of the secondary amine in the tamsulosin molecule with nitrosating agents. chemicea.comcleanchemlab.com These reactions can be influenced by various factors during the manufacturing process and storage, such as pH, temperature, and the presence of nitrites in excipients. merieuxnutrisciences.comchemicea.com The potential for endogenous formation of NDSRIs in the gastrointestinal tract is also a subject of ongoing research. merieuxnutrisciences.com

Regulatory bodies have established specific acceptable intake (AI) limits for various nitrosamines, including N-Nitroso Tamsulosin. The FDA and the European Medicines Agency have set the AI for N-Nitroso Tamsulosin at 1500 ng/day. veeprho.comtga.gov.aueuropa.eu This value is based on a carcinogenic potency categorization approach, which takes into account the structural features of the nitrosamine. humanjournals.com

Data Tables

Table 1: Chemical and Regulatory Information for N-Nitroso Tamsulosin Impurity

PropertyValueSource
IUPAC Name (R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)(nitroso)amino)propyl)-2-methoxybenzenesulfonamide veeprho.comalentris.org
CAS Number 2892260-31-8 chemicea.comveeprho.comalentris.org
Molecular Formula C20H27N3O6S chemicea.comveeprho.comalentris.org
Molecular Weight 437.51 g/mol chemicea.com
Acceptable Intake (AI) Limit (FDA) 1500 ng/day veeprho.comtga.gov.au
Acceptable Intake (AI) Limit (EMA) 1500 ng/day europa.eu
Potency Category 4 veeprho.comeuropa.eu

Table 2: Analytical Method Parameters for Nitrosamine Detection in Tamsulosin HCl

ParameterDetailsSource
Analytical Technique Liquid Chromatography with Tandem Mass Spectroscopy (LC-MS/MS) innovareacademics.inresearchgate.net
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode innovareacademics.inresearchgate.net
Limit of Detection (LOD) 3.3 - 12.7 ppm innovareacademics.inresearchgate.net
Limit of Quantification (LOQ) 9.9 - 36.9 ppm innovareacademics.inresearchgate.net
Validation Guideline ICH Q2(R1) innovareacademics.inresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2892260-31-8

Molecular Formula

C20H27N3O6S

Molecular Weight

437.5 g/mol

IUPAC Name

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethyl-nitrosoamino]propyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C20H27N3O6S/c1-4-28-17-7-5-6-8-18(17)29-12-11-23(22-24)15(2)13-16-9-10-19(27-3)20(14-16)30(21,25)26/h5-10,14-15H,4,11-13H2,1-3H3,(H2,21,25,26)/t15-/m1/s1

InChI Key

LFRHEOVVLUGWRH-OAHLLOKOSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OCCN([C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N)N=O

Canonical SMILES

CCOC1=CC=CC=C1OCCN(C(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N)N=O

Origin of Product

United States

Mechanistic Investigations of N Nitroso Tamsulosin Impurity Formation

Elucidation of Nitrosation Pathways Involving Tamsulosin (B1681236) Precursors

The formation of N-Nitroso Tamsulosin primarily involves the reaction of the tamsulosin molecule with a nitrosating agent. This process, known as nitrosation, is influenced by the structural features of tamsulosin and the presence of various chemical agents and environmental factors.

The tamsulosin molecule contains a secondary amine group, which is particularly susceptible to nitrosation. chemicea.com Secondary amines can react with nitrosating agents, such as nitrous acid, to form stable N-nitrosamines. veeprho.com This reaction is a primary pathway for the formation of N-Nitroso Tamsulosin.

The presence of nitrites (NO2-) and other nitrosating agents is a critical factor in the formation of N-Nitroso Tamsulosin. veeprho.com Nitrites can be present as impurities in raw materials, excipients, and even water used in the manufacturing process. researchgate.neteuropeanpharmaceuticalreview.com Under acidic conditions, nitrites can form nitrous acid (HNO2), a potent nitrosating agent. veeprho.com Other nitrosating agents include dinitrogen trioxide (N2O3) and dinitrogen tetroxide (N2O4). researchgate.net

The concentration and reactivity of these nitrosating agents directly impact the rate of N-Nitroso Tamsulosin formation. Even trace levels of nitrites in excipients can be sufficient to generate significant amounts of nitrosamine (B1359907) impurities in the final drug product. acs.orgeuropeanpharmaceuticalreview.com

Several environmental factors can influence the rate of nitrosation and, consequently, the formation of N-Nitroso Tamsulosin.

pH: Acidic conditions generally favor the formation of nitrosamines from secondary amines and nitrites, as they promote the generation of the active nitrosating species from nitrite (B80452). acs.orgresearchgate.net

Temperature: Higher temperatures can accelerate the rate of chemical reactions, including nitrosation. acs.orgresearchgate.net Storage of drug products at elevated temperatures can therefore increase the risk of N-Nitroso Tamsulosin formation over the product's shelf life. researchgate.net

Light: Exposure to light, particularly UV light, can also contribute to the degradation of drug substances and promote the formation of impurities, including nitrosamines. acs.orgresearchgate.net One study on N-nitrosodiethanolamine (NDELA) showed that its formation was significantly elevated under UV and visual light. acs.org

A summary of factors influencing N-Nitroso Tamsulosin formation is presented below:

Factor Influence on N-Nitroso Tamsulosin Formation
Secondary Amine Group Primary site for nitrosation, highly susceptible. chemicea.com
Tertiary Amine Group Can undergo dealkylative nitrosation, generally less reactive. veeprho.comnih.gov
Nitrite/Nitrosating Agents Essential for the nitrosation reaction; can be present as impurities. veeprho.comresearchgate.neteuropeanpharmaceuticalreview.com
Acidic pH Promotes the formation of active nitrosating species. acs.orgresearchgate.net
Elevated Temperature Accelerates the rate of the nitrosation reaction. acs.orgresearchgate.net

| Light Exposure | Can promote degradation and impurity formation. acs.orgresearchgate.net |

Influence of Nitrite and Nitrosating Agent Presence

Root Cause Analysis in Synthetic Processes and Manufacturing Operations

Identifying the specific stages in the manufacturing process where N-Nitroso Tamsulosin can form is essential for implementing effective control strategies.

The synthesis of the Tamsulosin Active Pharmaceutical Ingredient (API) can present several opportunities for the introduction of nitrosamine impurities. The use of certain reagents, solvents, or starting materials that contain or can degrade to form secondary or tertiary amines and nitrosating agents is a primary risk factor. ipa-india.org For instance, the use of recycled solvents that may be contaminated with nitrosamine precursors can contribute to impurity formation. ipa-india.org Therefore, a thorough risk assessment of the entire API synthesis process is necessary to identify and mitigate potential sources of contamination.

The formation of N-Nitroso Tamsulosin is not limited to the API synthesis. It can also occur during the formulation of the final drug product and throughout its shelf life. chemicea.comresearchgate.neteuropeanpharmaceuticalreview.com The excipients used in the formulation are a significant potential source of nitrite impurities. acs.orgeuropeanpharmaceuticalreview.com The interaction between the Tamsulosin API and these nitrite-containing excipients, especially under conditions of heat and moisture, can lead to the generation of N-Nitroso Tamsulosin over time. chemicea.comipa-india.org

Manufacturing processes such as wet granulation and fluid bed drying can create favorable conditions for nitrosation by bringing the API into close contact with excipients and providing the necessary moisture and heat. dgra.de Furthermore, the packaging materials, such as those with nitrocellulose-coated blister foils, can also be a source of nitrites through thermal decomposition or biodegradation. ipa-india.org

A detailed breakdown of potential sources of N-Nitroso Tamsulosin formation is provided below:

Stage Potential Root Causes
API Synthesis - Use of contaminated starting materials, reagents, or solvents. ipa-india.org- Carry-over of impurities from intermediate steps. ipa-india.org- Use of recycled solvents without adequate purification. ipa-india.org
Drug Product Formulation - Presence of nitrite impurities in excipients. acs.orgeuropeanpharmaceuticalreview.com- Manufacturing processes like wet granulation that promote contact between API and nitrites. dgra.de- Presence of moisture and heat during processing. ipa-india.org

| Drug Product Storage | - Reaction between Tamsulosin and residual nitrites in the formulation over the shelf life. chemicea.comresearchgate.net- Degradation of the drug substance or excipients leading to the formation of nitrosating agents. europeanpharmaceuticalreview.com- Inadequate storage conditions (e.g., high temperature, humidity). europeanpharmaceuticalreview.comipa-india.org- Leaching of nitrites from packaging materials. ipa-india.org |

Impact of Excipients and Impurities in Raw Materials

Excipients used in pharmaceutical formulations can be a source of nitrosating agents, primarily nitrite impurities. researchgate.netacs.org The presence of residual nitrites, even at parts-per-million (ppm) levels, in commonly used excipients can react with the secondary amine of tamsulosin during the manufacturing process or throughout the product's shelf life, leading to the formation of N-Nitroso tamsulosin. researchgate.netmerieuxnutrisciences.com

Several factors related to excipients can influence the rate of nitrosamine formation:

Nitrite Content: The most direct contributor is the presence of inorganic nitrite as a trace impurity in excipients. acs.org

Formaldehyde (B43269): This common impurity in many excipients, especially polymers like polyethylene (B3416737) glycols and povidone, can act as a catalyst for nitrosation. acs.org

Peroxides: Peroxides, found in polymeric excipients like povidone and hydroxypropyl cellulose, may be involved in generating nitrosating agents or acidic degradants that catalyze the nitrosation of amines. acs.org

Acidic Conditions: The presence of acidic excipients can create a low pH environment, which can accelerate the formation of nitrosamines. ipa-india.org

The purification process of tamsulosin itself, for instance, using dimethylformamide (DMF), requires monitoring to prevent the formation of nitrosamines. researchgate.net

Table 1: Common Excipient Impurities and Their Potential Role in N-Nitroso Tamsulosin Formation

Impurity Common Excipient Sources Potential Role in Nitrosamine Formation
Inorganic Nitrite Various excipients Direct nitrosating agent. acs.org
Formaldehyde Polyethylene glycols, polysorbates, pregelatinized starch, crospovidone, hydroxypropyl cellulose. acs.org Acts as a catalyst for nitrosation. acs.org
Peroxides Povidone, crospovidone, hydroxypropyl cellulose. acs.org May generate nitrosating agents or acidic degradants. acs.org

Investigation of Packaging Material Contribution to Formation

Packaging materials can also contribute to the formation of N-Nitroso tamsulosin. researchgate.netacs.org One identified pathway involves nitrocellulose, which may be used in the coatings of blister foils. ipa-india.org

Potential mechanisms include:

Thermal Decomposition: The heat-sealing process of blister packs can cause the thermal decomposition of nitrocellulose, producing nitrites that can then migrate to the drug product and react with tamsulosin. ipa-india.org

Biodegradation: Over time, nitrocellulose can biodegrade, also leading to the formation of nitrites that can migrate into the drug product. ipa-india.org

Therefore, a thorough risk assessment of packaging components is essential to mitigate the risk of nitrosamine impurity formation during storage. acs.org

Forced Degradation Studies and Stability Profiling

Forced degradation, or stress testing, is a critical component in the development and validation of stability-indicating analytical methods. scholarsresearchlibrary.comcphi-online.com These studies are designed to intentionally degrade the drug substance to identify potential degradation products and to understand the drug's stability profile under various stress conditions. scholarsresearchlibrary.comsphinxsai.com For tamsulosin, forced degradation studies have been performed under acidic, basic, oxidative, and thermal stress conditions to evaluate its degradation behavior and the formation of impurities, including N-Nitroso tamsulosin. scholarsresearchlibrary.comsphinxsai.comijpsonline.com

Acidic Stress Degradation Studies

Under acidic conditions, tamsulosin hydrochloride has shown some degradation. scholarsresearchlibrary.comijpsonline.com Studies have been conducted using hydrochloric acid to induce degradation. ijpsonline.comomicsonline.org One study reported 7.54% degradation of tamsulosin hydrochloride after one hour in 3 mol L-1 hydrochloric acid. scholarsresearchlibrary.com Another investigation using 2 M HCl at 25°C for 36 hours showed limited degradation. ijpsonline.com These studies help in understanding the potential for impurity formation in an acidic environment, which can be relevant to both manufacturing processes and the drug product's shelf life. scholarsresearchlibrary.com

Basic Stress Degradation Studies

Tamsulosin hydrochloride has also been subjected to degradation under basic conditions using sodium hydroxide. ijpsonline.comomicsonline.org In one study, a 4.88% degradation was observed after one hour in 0.5 mol L-1 NaOH. scholarsresearchlibrary.com Another study using 2 M NaOH at 25°C for 36 hours also indicated limited degradation. ijpsonline.com These findings are crucial for controlling impurity formation during manufacturing steps that may involve basic conditions.

Oxidative Stress Degradation Studies

Significant degradation of tamsulosin has been observed under oxidative stress conditions. ijpsonline.com Studies using hydrogen peroxide (H2O2) have demonstrated the susceptibility of tamsulosin to oxidation. ijpsonline.comomicsonline.org One particular study showed a substantial 58.70% degradation after 4 hours in 30% H2O2. scholarsresearchlibrary.com Another study using 10% H2O2 at 60°C for 40 minutes also confirmed significant degradation. ijpsonline.com This highlights the importance of protecting tamsulosin from oxidative conditions during its production and storage.

Thermal Stress Degradation Studies

Thermal stress studies are conducted to evaluate the effect of heat on the stability of the drug substance. ijpsonline.comjcdronline.org Tamsulosin has been found to be relatively stable under certain thermal stress conditions. scholarsresearchlibrary.comijpsonline.com For instance, studies involving dry heat and wet heat treatment, as well as thermal hydrolysis in a water solution at 80°C for 72 hours, have shown limited degradation. sphinxsai.comijpsonline.com

Table 2: Summary of Forced Degradation Studies on Tamsulosin Hydrochloride

Stress Condition Reagent/Method Conditions Observed Degradation Reference(s)
Acidic Hydrolysis 3 mol L-1 HCl 1 hour 7.54% scholarsresearchlibrary.com
Acidic Hydrolysis 2 M HCl 25°C, 36 hours Limited ijpsonline.com
Basic Hydrolysis 0.5 mol L-1 NaOH 1 hour 4.88% scholarsresearchlibrary.com
Basic Hydrolysis 2 M NaOH 25°C, 36 hours Limited ijpsonline.com
Oxidation 30% H2O2 4 hours 58.70% scholarsresearchlibrary.com
Oxidation 10% H2O2 60°C, 40 minutes Significant ijpsonline.com
Thermal Hydrolysis Water solution 80°C, 72 hours Limited ijpsonline.com

Photolytic Degradation Studies

The degradation of N-nitroso compounds through photolysis (the breakdown of compounds by photons) is a recognized pathway. While specific photolytic studies on N-Nitroso Tamsulosin are not extensively detailed in publicly available literature, the general mechanisms can be understood by examining model N-nitrosamine compounds.

The fundamental process in the photolysis of nitrosamines involves the cleavage of the N-N bond upon absorption of ultraviolet (UV) radiation. mit.edu This excitation leads to the homolytic scission of the N-NO bond, generating an amino radical and a nitric oxide (NO) radical. mit.edunih.gov For N-nitrosamines in general, this process results in the formation of carbon-centered radicals, whereas the photolysis of nitrosamides yields nitrogen-centered radicals. nih.gov

The general mechanism proposed for nitrosamine photolysis can be summarized as follows:

Step 1: Excitation The nitrosamine molecule absorbs UV light, promoting it to an excited state.

R₂N-N=O + hν → [R₂N-N=O]*

Step 2: Bond Cleavage The excited molecule undergoes cleavage of the N-N bond, forming an amino radical and a nitric oxide radical.

[R₂N-N=O]* → R₂N• + •N=O

Step 3: Secondary Reactions The resulting radicals can undergo various secondary reactions or rearrangements. nih.gov In the case of nitrosamines, this leads to the formation of carbon-centered radicals. nih.gov

This reactivity means that N-nitrosamines are generally short-lived in outdoor air due to degradation by sunlight. mit.edu However, in water, particularly in the absence of sunlight, they can be more persistent. mit.edu

Table 1: Photolysis Characteristics of Model N-Nitrosamine (NDMA) This table is based on data for the model compound N-nitrosodimethylamine (NDMA) to illustrate general principles of nitrosamine photolysis.

ParameterValue / ObservationSource(s)
Absorption Maximum (λmax) 228 nm (in water) mit.edu
Primary Reaction Cleavage of the N-N bond mit.edu
Initial Products Amino radical and Nitric Oxide radical mit.edunih.gov
Quantum Yield (Φ) Constant (≈ 0.3) between pH 2-8 in aqueous solution mit.edu
Influencing Factors pH, presence of oxygen, solvent mit.edu
Radical Type Formed Carbon-centered radicals nih.gov

Reaction Kinetics and Thermodynamics of N-Nitroso Tamsulosin Formation

The formation of N-Nitroso Tamsulosin occurs via the nitrosation of the secondary amine functional group within the Tamsulosin molecule. chemicea.com This reaction requires a nitrosating agent, such as nitrous acid (formed from nitrite salts under acidic conditions), and is governed by specific kinetic and thermodynamic principles. chemicea.comacs.org

The kinetics of nitrosamine formation are highly dependent on pH. The reaction rate is generally fastest under acidic conditions (pH < 6), which facilitate the formation of more potent nitrosating species like dinitrogen trioxide (N₂O₃) and the nitrous acidium ion (H₂NO₂⁺). usp.orgacs.org Kinetic modeling studies using di-n-butylamine as a surrogate for secondary amine drugs have demonstrated that the risk of nitrosamine formation becomes significant at pH values below 6, especially with higher concentrations of nitrite. usp.org

R₂NH + HNO₂ → R₂N-N=O + H₂O

The rate law for this reaction under acidic conditions is often expressed as:

Rate = k[R₂NH][HNO₂]²

This second-order dependence on the nitrous acid concentration reflects the formation of the active nitrosating agent, N₂O₃, from two molecules of nitrous acid.

Recent research has also highlighted the role of carbonyl compounds, such as formaldehyde, in accelerating N-nitrosamine formation, particularly under neutral or basic conditions. nih.govacs.org The presence of formaldehyde can enhance the formation rate by factors ranging from 5 to 152, depending on the structure of the secondary amine. nih.govepfl.ch This occurs via the formation of an intermediate iminium ion, which is highly reactive towards nitrosation. nih.govacs.org

Thermodynamic analyses from quantum chemical computations support these pathways. The reactions involving the nitrosation of secondary amines by N₂O₃, the reaction of iminium ions with nitrite, and the reaction of carbinolamine intermediates with N₂O₃ all exhibit negative free energy changes (ΔG < -19 kcal/mol) and relatively low activation energies (Ea < 18 kcal/mol), indicating that these reactions are thermodynamically favorable and kinetically accessible. nih.govepfl.ch

Table 2: Key Kinetic and Thermodynamic Parameters for N-Nitrosamine Formation This table summarizes general findings from studies on secondary amines, which are applicable to the formation of N-Nitroso Tamsulosin.

ParameterFindingSignificance for N-Nitroso Tamsulosin FormationSource(s)
pH Dependence Reaction is significantly faster at pH < 6.Formation is favored in acidic environments. usp.orgacs.org
Effect of Carbonyls Formaldehyde can enhance formation rates by 5-152x at pH 7.Presence of carbonyl impurities can increase risk of formation even under neutral conditions. nih.govepfl.ch
Key Intermediates Iminium ion (neutral/basic pH), Carbinolamine (acidic pH)These reactive intermediates provide alternative, rapid pathways to nitrosation. nih.govacs.org
Free Energy Change (ΔG) < -19 kcal/mol for key reaction steps.The formation reaction is thermodynamically favorable (spontaneous). nih.govepfl.ch
Activation Energy (Ea) < 18 kcal/mol for key reaction steps.The energy barrier for the reaction is relatively low, allowing it to proceed readily. nih.govepfl.ch

Advanced Chromatographic and Spectrometric Methodologies for N Nitroso Tamsulosin Impurity Detection and Quantification

Development of Highly Sensitive Analytical Methods

The trace-level presence of N-Nitroso Tamsulosin (B1681236) requires analytical methodologies with exceptional sensitivity and selectivity. researcher.lifeinnovareacademics.in Liquid chromatography and gas chromatography, coupled with mass spectrometry, are the primary techniques utilized for this purpose. researcher.lifechemicea.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the preferred method for identifying and quantifying nitrosamine (B1359907) impurities due to its high sensitivity, selectivity, and precision. researcher.liferesearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

One study detailed a rapid, accurate, and selective LC-MS/MS method for the detection and quantification of nitrosamine impurities in Tamsulosin hydrochloride. innovareacademics.in The method utilized a Symmetry® C18 column and a mobile phase gradient of water and acetonitrile (B52724) with 0.1% formic acid. innovareacademics.ininnovareacademics.in Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode was employed for quantification. innovareacademics.ininnovareacademics.in This method demonstrated high sensitivity with Limit of Detection (LOD) values ranging from 3.3 to 12.7 ppm and Limit of Quantification (LOQ) values from 9.9 to 36.9 ppm. innovareacademics.ininnovareacademics.in

Triple quadrupole mass spectrometry is a powerful tool for quantitative analysis due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. researchgate.netresearchgate.net A study focused on the simultaneous detection and quantification of four Tamsulosin-related nitrosamine drug substance-related impurities (NDSRIs) using an LC-QQQ-MS/MS methodology. researchgate.net This method employed an Agilent Poroshell 120 Aq-C18 column with an isocratic elution. researchgate.net The method's validation, following ICH guidelines, showed excellent linearity over a concentration range of 0.00125–0.0250 ppm for all N-nitroso impurities. researchgate.net

Another LC-MS/MS method for nitrosamine impurities in Tamsulosin utilized a triple quadrupole mass spectrometer with APCI. innovareacademics.ininnovareacademics.in The optimized compound-dependent parameters, such as clustering potentials and collision energies, were crucial for achieving the desired sensitivity. innovareacademics.ininnovareacademics.in

To display the table, click on the button below. LC-QQQ-MS/MS Method Parameters for N-Nitroso Tamsulosin Analysis

ParameterConditionSource
ColumnAgilent Poroshell 120 Aq-C18 (150 mm &times; 4.6 mm, 2.7 &mu;m) researchgate.net
Mobile Phase0.1% formic acid in a mixture of water, acetonitrile, and methanol (B129727) (475:500:25 v/v/v) researchgate.net
Flow Rate0.5 mL/min researchgate.net
Ionization ModeElectrospray Ionization (ESI) researchgate.net
DetectionMultiple Reaction Monitoring (MRM) researchgate.net
Linearity Range0.00125&ndash;0.0250 ppm researchgate.net

LC-HRMS offers high mass accuracy and resolution, enabling the confident identification and quantification of impurities. nih.govfda.govthermofisher.com This technique is particularly valuable for screening and identifying unknown impurities. nih.gov An LC-HRMS method was developed for the determination of six nitrosamine impurities, where high sensitivity was achieved by monitoring the accurate m/z values of the protonated impurity ions. fda.gov This approach allows for the separation of analytes from matrix interferences, which is critical for trace-level analysis. pmda.go.jp

For the analysis of nitrosamines in wastewater, a framework combining LC-HRMS with chemiluminescence analysis was developed to characterize both known and unknown N-nitrosamines. nih.gov This highlights the capability of LC-HRMS in non-targeted screening to identify previously uncharacterized species. nih.gov

To display the table, click on the button below. LC-HRMS Method Parameters for Nitrosamine Analysis

ParameterConditionSource
ColumnKinetex&reg; 2.6 &micro;m F5 100 &Aring;, 100 x 4.6 mm fda.gov
Column Temperature40 &deg;C fda.gov
Mobile PhaseReverse phase gradient fda.gov
DetectionHigh-resolution and high-mass accuracy (HRAM) mass spectrometer fda.gov
LOD (example: NMBA)0.10 ng/mL fda.gov
Triple Quadrupole (LC-QQQ-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-HRMS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile nitrosamines. pmda.go.jprestek.com Due to the low detection levels required for nitrosamine impurities, GC coupled with triple quadrupole mass spectrometry (GC-MS/MS) is often recommended to handle potential matrix interferences. restek.com Methods have been developed that demonstrate good resolution and low detection limits, often below 3 ppb for many nitrosamines, in run times of less than 10 minutes. restek.com However, some less volatile or thermally labile nitrosamines may be challenging to analyze by GC-MS. researchgate.netrestek.com Both GC-MS/MS and GC-HRMS are listed as suitable techniques for nitrosamine analysis. cphi-online.com

Method Development and Optimization Strategies

The development and optimization of analytical methods are crucial for ensuring the accurate and reliable quantification of N-Nitroso Tamsulosin. This involves a systematic approach to selecting and refining chromatographic and detection parameters.

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the foundational separation techniques for the analysis of Tamsulosin and its impurities. innovareacademics.indaicelpharmastandards.comijpsonline.comresearchgate.netlgcstandards.comijrti.org The choice of column, mobile phase composition, and gradient elution is critical for achieving the desired separation.

In one validated HPLC method for Tamsulosin impurities, a C18 column was used with a gradient elution of acetonitrile and a buffer solution. ijpsonline.com The method was shown to be specific, with the ability to separate the main drug from its related substances and degradation products. ijpsonline.com

UPLC systems, with their ability to use smaller particle size columns, offer higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. researchgate.netijrti.orgchromatographyonline.com A UPLC-MS/MS method for the analysis of tamsulosin in human plasma achieved a lower limit of quantification of 10 pg/mL, demonstrating the enhanced sensitivity of this technique. chromatographyonline.com The development of a UPLC method for the simultaneous estimation of Tamsulosin Hydrochloride and another compound highlighted the efficiency of this technique, with a short run time of 5 minutes. ijrti.org

The optimization of chromatographic conditions often involves exploring different column chemistries (e.g., C18, phenyl-hexyl), mobile phase modifiers (e.g., formic acid), and flow rates to achieve the best possible separation and peak shape for the N-Nitroso Tamsulosin impurity. innovareacademics.inresearchgate.netnih.gov

To display the table, click on the button below. Chromatographic Conditions for Tamsulosin Impurity Analysis

TechniqueColumnMobile Phase ExampleFlow RateSource
HPLCSymmetry&reg; C18 (150 x 4.6 mm, 5 &micro;m)Gradient of Water (0.1% Formic Acid) and Acetonitrile0.8 ml/min innovareacademics.ininnovareacademics.in
UPLCX-Bridge C18 (4.6 &times; 50 mm: 3 microns)Ethyl Acetate: Toluene: Methanol: Ammonia (3:2:5:0.6)0.5 ml/min ijrti.org
Column Chemistry Selection

The choice of the HPLC column is a critical factor in the successful separation of N-Nitroso Tamsulosin from the parent API and other potential impurities. uhplcs.com Reversed-phase chromatography is a commonly employed technique.

Several column chemistries have been shown to be effective for the analysis of nitrosamine impurities. A study on the detection of nitrosamine impurities in tamsulosin hydrochloride utilized a Symmetry® C18 column (150 x 4.6 mm, 5 µm particle size) . innovareacademics.inresearchgate.netinnovareacademics.in This type of column, with its octadecylsilane (B103800) stationary phase, is a standard choice for reversed-phase separations.

For the broader analysis of nitrosamines, other column chemistries have also proven useful. The Supel™ Carbon LC column , which contains porous graphitic carbon particles, has been used for the separation of multiple nitrosamine compounds. sigmaaldrich.com Another option is the XSelect HSS T3 Column , a proprietary reversed-phase column that has demonstrated excellent retention for nitrosamine impurities. Biphenyl stationary phases are also considered, as they can offer better retention for certain nitrosamines compared to traditional C18 columns. sepscience.com The selection of the appropriate column chemistry is crucial for achieving the desired retention and resolution of the target analyte. uhplcs.com

Examples of HPLC Columns for Nitrosamine Analysis
Column NameStationary Phase ChemistryDimensions (L x ID, Particle Size)Reference
Symmetry® C18Octadecylsilane (C18)150 x 4.6 mm, 5 µm innovareacademics.inresearchgate.netinnovareacademics.in
Supel™ Carbon LCPorous Graphitic Carbon100 x 3.0 mm, 2.7 µm sigmaaldrich.com
XSelect HSS T3Proprietary Reversed-PhaseNot specified
Phenomenex Kinetex® BiphenylBiphenyl150 x 3.0 mm, 2.6 µm fda.gov
ACQUITY HSS T3Proprietary Polar Chemistry100 x 2.1 mm, 1.8 µm waters.com
Mobile Phase Composition and Gradient Optimization

The mobile phase composition and gradient elution program are tailored to achieve optimal separation of N-Nitroso Tamsulosin. A common approach involves a binary solvent system with an aqueous and an organic component, often with an acid additive to improve peak shape and ionization efficiency.

In a validated LC-MS/MS method for nitrosamine impurities in tamsulosin hydrochloride, the mobile phase consisted of:

Solvent A: Water with 0.1% formic acid. innovareacademics.inresearchgate.netinnovareacademics.in

Solvent B: Acetonitrile. innovareacademics.inresearchgate.net

The gradient elution started with a high percentage of the aqueous phase to retain the polar analytes, followed by a gradual increase in the organic phase to elute the less polar compounds. A typical gradient profile might be:

Initial conditions: 98% Solvent A and 2% Solvent B. innovareacademics.inresearchgate.net

A linear gradient to 10% Solvent A and 90% Solvent B over several minutes. innovareacademics.inresearchgate.net

A return to the initial conditions to re-equilibrate the column for the next injection. innovareacademics.in

The flow rate is also a key parameter, with a typical rate being around 0.8 mL/min. innovareacademics.inresearchgate.netinnovareacademics.in Optimization of the gradient slope, initial and final mobile phase compositions, and flow rate is essential to ensure adequate resolution and analysis time.

Example of a Gradient Elution Program for N-Nitroso Tamsulosin Analysis
Time (minutes)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)
0.0 - 1.2982
1.2 - 5.8Gradient to 10Gradient to 90
5.8 - 7.1Gradient to 98Gradient to 2
7.1 - 10.0982

This table is based on data from a study on nitrosamine impurity detection in tamsulosin hydrochloride. innovareacademics.in

Mass Spectrometric Detection Parameters

Mass spectrometry (MS) provides the high selectivity and sensitivity required for the trace-level detection and quantification of N-Nitroso Tamsulosin.

Ionization Techniques (e.g., ESI, APCI)

The choice of ionization technique is critical for generating ions of the target analyte for mass analysis. The two most common ionization sources used for LC-MS analysis of nitrosamines are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Atmospheric Pressure Chemical Ionization (APCI): This technique is often favored for the analysis of less polar and more volatile compounds. In a study on tamsulosin, APCI in positive ion mode was successfully used for the quantification of nitrosamine impurities. innovareacademics.inresearchgate.netinnovareacademics.in APCI can sometimes offer better sensitivity and reduced matrix effects for certain nitrosamines compared to ESI. aurigeneservices.comlcms.cz

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for a wide range of polar and thermally labile molecules. While APCI was used in the specific tamsulosin study, ESI is also a viable option for nitrosamine analysis and has been used for other nitrosamine impurity determinations. aurigeneservices.com

The selection between ESI and APCI often depends on the specific properties of the analyte and the sample matrix, and may require empirical evaluation to determine the optimal choice for sensitivity and robustness.

Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. This technique involves selecting a specific precursor ion (the molecular ion or a prominent adduct ion of the analyte) and then monitoring for a specific product ion that is formed upon collision-induced dissociation. This provides a high degree of specificity and reduces background noise.

For N-Nitroso Tamsulosin, specific MRM transitions would be developed and optimized. While the exact transitions for N-Nitroso Tamsulosin are not publicly available in the provided search results, the principle involves selecting a precursor ion (Q1) and one or more product ions (Q3). For tamsulosin itself, an observed ion transition is m/z 409 -> 228.6. innovareacademics.in The transitions for N-Nitroso Tamsulosin would be determined based on its mass and fragmentation pattern. For other nitrosamines, established MRM transitions are available.

Examples of MRM Transitions for Common Nitrosamine Impurities
NitrosaminePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Reference
NDMA7558 innovareacademics.in
NDEA10347 innovareacademics.in
NMBA147.1117 innovareacademics.in
NEIPA117.174.8 innovareacademics.in
NDIPA13189 innovareacademics.in

Sample Preparation and Extraction Protocols

Effective sample preparation is crucial to remove matrix components that can interfere with the analysis and to concentrate the analyte of interest. For the analysis of N-Nitroso Tamsulosin in a drug substance or product, a simple extraction procedure is often sufficient.

A typical protocol involves:

Weighing an accurate amount of the sample (e.g., 400 mg of drug substance). fda.gov

Adding a suitable organic solvent, such as methanol, to extract the impurity. fda.gov

Vortexing and shaking the sample for a sufficient time (e.g., 40 minutes) to ensure complete extraction. fda.gov

Centrifuging the sample to pellet any insoluble material. fda.gov

Filtering the supernatant through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates before injection into the LC-MS system. fda.gov

The use of an automated sample preparation workflow can help to minimize contamination and improve reproducibility. thermofisher.com

Method Validation According to ICH Q2(R1) Guidelines

Once an analytical method for N-Nitroso Tamsulosin has been developed, it must be validated to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures. ich.orgloesungsfabrik.defda.goveuropa.eu

The validation of a quantitative impurity method typically includes the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products. ich.orgeuropa.eu This can be demonstrated by spiking the drug substance with the impurity and showing that it can be separated from other components. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A regression value of greater than 0.997 was achieved in a validated method for nitrosamines in tamsulosin. innovareacademics.inresearchgate.netinnovareacademics.in

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.orgeuropa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org This is often assessed by spiking the sample matrix with known amounts of the impurity and calculating the percent recovery. Recoveries between 80% and 120% are generally considered acceptable. innovareacademics.inresearchgate.netinnovareacademics.in

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu This is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org For nitrosamine impurities in tamsulosin, LOD values in the range of 3.3-12.7 ppm have been reported. innovareacademics.inresearchgate.netinnovareacademics.in

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org For nitrosamine impurities in tamsulosin, LOQ values in the range of 9.9-36.9 ppm have been reported. innovareacademics.inresearchgate.netinnovareacademics.in

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. loesungsfabrik.de

A thoroughly validated method provides confidence in the analytical results and is a regulatory requirement for the control of impurities in pharmaceutical products.

Specificity and Selectivity

Specificity in the analysis of this compound ensures that the analytical method can accurately measure the analyte without interference from other components such as the active pharmaceutical ingredient (API), other impurities, degradation products, or matrix components. innovareacademics.inresearchgate.net

A key technique to achieve high specificity and selectivity is the use of LC-MS/MS with Multiple Reaction Monitoring (MRM). innovareacademics.inrjptonline.org In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This double mass filtering significantly reduces background noise and enhances selectivity. For instance, in one method, the MRM transition for Tamsulosin was identified as m/z 409 -> 148.6, while transitions for various nitrosamine impurities were also uniquely defined, such as NDMA (m/z 75->58) and NDEA (m/z 103->47). researchgate.netrjptonline.org

Method development involves optimizing chromatographic conditions to ensure baseline separation of the this compound from the tamsulosin peak and other potential impurities. innovareacademics.in In one study, a Symmetry® C18 column was used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. researchgate.net This resulted in distinct retention times for tamsulosin (5.69 min) and various nitrosamine impurities, demonstrating the method's ability to differentiate between the compounds. researchgate.netinnovareacademics.in The specificity is further confirmed by injecting diluent and placebo solutions to ensure no interfering peaks are present at the retention time of the analyte. innovareacademics.inresearchgate.net

Linearity and Calibration Range Establishment

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. innovareacademics.in Establishing a suitable calibration range is crucial for accurate quantification. For N-Nitroso Tamsulosin and other nitrosamine impurities, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. innovareacademics.inrestek.com

In a study for the quantification of nitrosamine impurities in tamsulosin, a linearity analysis was conducted from the Limit of Quantification (LOQ) level up to 200% of the specified impurity limit. innovareacademics.in The resulting data is then used to construct a calibration curve by plotting the peak area response against the concentration. The linearity is considered acceptable if the correlation coefficient (r²) is greater than 0.99. nih.gov For example, a method for nitrosamine analysis showed a regression value of more than 0.997. researchgate.netinnovareacademics.in Another study on multiple N-nitroso impurities reported Pearson correlation coefficients greater than 0.999. researchgate.net

The calibration range needs to encompass the expected levels of the impurity in the samples, from trace amounts up to potentially higher concentrations, to ensure accurate measurement. innovareacademics.inrestek.com

Linearity Data for Nitrosamine Impurities
ImpurityConcentration RangeCorrelation Coefficient (r²)Reference
N-Nitroso Tamsulosin & other nitrosaminesLOQ to 200% of specification> 0.997 researchgate.netinnovareacademics.in
Multiple N-nitroso impurities0.00125–0.0250 ppm> 0.999 researchgate.net
7-nitroso impurity in Sitagliptin0.005 to 0.06 ppm> 0.99 nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. innovareacademics.innih.gov These parameters are critical for methods intended to measure trace-level impurities like N-Nitroso Tamsulosin.

LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio, with a common approach using an S/N ratio of 3 for LOD and 10 for LOQ. innovareacademics.ininnovareacademics.in In a highly sensitive LC-MS/MS method developed for nitrosamine impurities in tamsulosin, the LOD values ranged from 3.3 to 12.7 ppm, and the LOQ values ranged from 9.9 to 36.9 ppm. innovareacademics.ininnovareacademics.in For instance, NDEA showed high sensitivity with an LOD of 3.3 ppm and an LOQ of 9.9 ppm, whereas NDMA was less sensitive with an LOD of 12.7 ppm and an LOQ of 36.9 ppm. innovareacademics.in Another ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method for a different nitroso impurity reported an even lower LOD of 0.002 ppm and an LOQ of 0.005 ppm. nih.gov

LOD and LOQ Values for Nitrosamine Impurities
ImpurityLOD (ppm)LOQ (ppm)Reference
NDEA3.39.9 innovareacademics.in
NMIPA3.410.2 innovareacademics.in
NDIPA4.513.5 innovareacademics.in
NEIPA5.115.3 innovareacademics.in
NMBA12.036.5 innovareacademics.in
NDMA12.736.9 innovareacademics.in
7-nitroso impurity (Sitagliptin)0.0020.005 nih.gov

Accuracy and Precision Assessment

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. nih.govinnovareacademics.in Both are fundamental for a validated analytical method.

Accuracy is typically evaluated by performing recovery studies, where a known amount of the impurity is spiked into the sample matrix at different concentration levels (e.g., LOQ, 50%, 100%, and 200% of the target concentration). innovareacademics.in The percentage of the spiked amount that is recovered by the method determines the accuracy. Regulatory guidelines often require recovery values to be within a range of 80% to 120%. researchgate.netinnovareacademics.in For a method analyzing nitrosamines in tamsulosin, the recoveries were found to be within this acceptable range. innovareacademics.in Another study reported accuracy recoveries ranging from 93.98% to 108.08%. researchgate.net

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). innovareacademics.in Repeatability is determined by analyzing multiple samples of a homogeneous batch under the same operating conditions over a short interval. Intermediate precision is assessed by varying conditions such as the analyst, equipment, and day of analysis. The precision is expressed as the relative standard deviation (%RSD) of the measurements. For a precise method, the %RSD should be low. For example, a method for nitrosamine impurities in tamsulosin showed %RSD values for repeatability ranging from 0.1% to 1.5% for different impurities. innovareacademics.in

Accuracy and Precision Data for Nitrosamine Impurities
ParameterMethod/ImpurityResultReference
Accuracy (Recovery)Nitrosamines in Tamsulosin80% - 120% researchgate.netinnovareacademics.in
Accuracy (Recovery)Multiple N-nitroso impurities93.98% - 108.08% researchgate.net
Precision (%RSD)NDMA0.1% innovareacademics.in
NDEA0.4% innovareacademics.in
NMBA0.2% innovareacademics.in
NEIPA0.3% innovareacademics.in
NMIPA1.3% innovareacademics.in
NDIPA1.5% innovareacademics.in

Application of Deuterated Standards as Internal Standards

The use of stable isotope-labeled internal standards, such as deuterated N-Nitroso Tamsulosin (e.g., N-Nitroso Tamsulosin-D3 or N-Nitroso Tamsulosin-D4), is a powerful technique to enhance the accuracy and precision of mass spectrometric quantification. veeprho.com

An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known amount to both the calibration standards and the samples. veeprho.com Deuterated standards are ideal as they have nearly identical chromatographic retention times and ionization efficiencies as their non-labeled counterparts, but can be distinguished by their higher mass-to-charge ratio in the mass spectrometer.

By using a deuterated internal standard, any variations in sample preparation, injection volume, or instrument response can be corrected for. veeprho.com The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which minimizes errors and improves the reliability of the results, especially when dealing with complex matrices or low concentrations. This approach is particularly valuable in pharmacokinetic studies and for the precise quantification of trace-level impurities like N-Nitroso Tamsulosin in pharmaceutical products. veeprho.com

Characterization and Structural Elucidation of N Nitroso Tamsulosin Impurity

Isolation and Purification Techniques for Impurity Standards (e.g., Preparative HPLC)

To accurately study and quantify the N-Nitroso Tamsulosin (B1681236) impurity, obtaining a pure reference standard is essential. veeprho.com High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for detecting and quantifying impurities in tamsulosin. daicelpharmastandards.com For the isolation of the N-Nitroso Tamsulosin impurity, preparative HPLC is a suitable method. This technique allows for the separation and collection of the impurity from the bulk drug substance or reaction mixtures. nih.gov

The general principle of preparative HPLC involves injecting a larger amount of the sample mixture onto a chromatographic column. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. nih.gov By using an appropriate solvent system and column, the this compound can be isolated with a high degree of purity. nih.gov The purified fractions containing the impurity are then collected for further structural analysis. nih.gov

Spectroscopic and Spectrometric Characterization

Once isolated, the this compound is subjected to various spectroscopic and spectrometric techniques to elucidate and confirm its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H), carbon (¹³C), and other nuclei within the molecule. studylib.net

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of N-Nitroso Tamsulosin would show characteristic signals for the protons in the ethoxyphenoxy, propyl, and methoxybenzenesulfonamide moieties of the molecule. rasayanjournal.co.in The chemical shifts and coupling patterns of these protons would be distinct from those of the parent tamsulosin molecule due to the presence of the nitroso group.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon atoms in the molecule. The ¹³C NMR spectrum of N-Nitroso Tamsulosin would display signals corresponding to each unique carbon atom, and the chemical shifts would be influenced by the electronegativity of the attached nitroso group. rasayanjournal.co.inrsc.org

¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This two-dimensional NMR technique is particularly crucial for confirming the presence and location of the nitroso group. researchgate.net It shows correlations between protons and nitrogen atoms that are separated by two or three bonds. A correlation between the protons on the carbons adjacent to the nitrosated nitrogen and the ¹⁵N nucleus of the nitroso group provides unambiguous evidence for the formation of the N-nitroso bond. nih.gov

Table 1: Representative NMR Data for this compound Note: The following data is illustrative and based on general knowledge of similar compounds. Actual chemical shifts may vary.

Nucleus Technique Expected Chemical Shift (ppm) Key Correlations/Assignments
¹H¹H NMR0.9-4.5, 6.8-7.8Signals corresponding to aliphatic and aromatic protons. Shifts in protons adjacent to the N-nitroso group are expected.
¹³C¹³C NMR14-160Signals for aliphatic and aromatic carbons. The carbon atoms bonded to the nitrosated nitrogen will show a characteristic shift.
¹⁵N¹H-¹⁵N HMBCSpecific correlationCorrelation between protons on the ethyl and propyl groups adjacent to the amine and the ¹⁵N of the nitroso group.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rasayanjournal.co.in In the FT-IR spectrum of N-Nitroso Tamsulosin, characteristic absorption bands would confirm the presence of key functional groups. The N=O stretching vibration of the nitroso group typically appears in the region of 1408–1486 cm⁻¹. pw.edu.pl Other significant bands would include those for N-H stretching (if any residual starting material is present or for the sulfonamide group), C-H stretching, C=C stretching of the aromatic rings, and S=O stretching of the sulfonamide group. rasayanjournal.co.in

Table 2: Representative FT-IR Data for this compound Note: The following data is illustrative and based on general knowledge of similar compounds. Actual wavenumbers may vary.

Functional Group Characteristic Absorption (cm⁻¹)
N=O (Nitroso)~1450
N-H (Sulfonamide)~3300-3400
C-H (Aromatic)~3000-3100
C-H (Aliphatic)~2850-2960
C=C (Aromatic)~1500-1600
S=O (Sulfonamide)~1150 and ~1350
C-O (Ether)~1000-1300

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. fda.gov For N-Nitroso Tamsulosin (C₂₀H₂₇N₃O₆S), the expected monoisotopic mass is approximately 437.1624 g/mol . chemicea.comalentris.org HRMS analysis would provide a highly accurate mass measurement, typically to within a few parts per million (ppm), confirming the elemental formula and providing strong evidence for the identity of the impurity. acs.org This technique is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and provide mass data for each separated component. merieuxnutrisciences.comcphi-online.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Chemical FormulaC₂₀H₂₇N₃O₆S
Molecular Weight437.51 g/mol chemicea.com
Monoisotopic Mass (Calculated)~437.1624
Ionization ModeElectrospray Ionization (ESI), positive mode
Observed m/z (e.g., [M+H]⁺)~438.1702

Fourier-Transform Infrared (FT-IR) Spectroscopy

Confirmation of Nitroso Functional Group Presence

The definitive confirmation of the nitroso functional group is a crucial step in the characterization of N-Nitroso Tamsulosin. While FT-IR provides initial evidence, advanced techniques are necessary for unambiguous confirmation. As mentioned in section 4.2.1, ¹H-¹⁵N HMBC NMR spectroscopy is a powerful method to establish the connectivity between the nitroso group and the rest of the molecule. researchgate.net The presence of the nitroso group is characterized by a chemical reaction between a secondary amine and a nitrosating agent. chemicea.com The resulting N-nitroso compound has a distinctive N-N=O functional group. researchgate.net

Isomeric Analysis of this compound (e.g., Mixture of Isomers)

A notable characteristic of N-nitrosamines is the potential for rotational isomerism around the N-N bond due to its partial double-bond character. acs.org This restricted rotation can lead to the existence of E/Z isomers (also referred to as syn/anti or cis/trans conformers). acs.org As a result, N-Nitroso Tamsulosin may exist as a mixture of these rotational isomers. bujnochem.com

This isomeric complexity can be observed in analytical techniques such as HPLC and NMR. In an HPLC chromatogram, a pure sample of N-Nitroso Tamsulosin might exhibit two closely eluting peaks, each corresponding to one of the stable rotamers. acs.org Similarly, the NMR spectrum of an isomeric mixture would be more complex, showing two sets of signals for the nuclei near the N-N bond, with the ratio of the signal intensities reflecting the relative populations of the two isomers at equilibrium. acs.org The presence of deuterated standards, such as N-Nitroso-Tamsulosin D4, which is also noted to be a mixture of isomers, further supports the understanding of this isomeric behavior during analysis. daicelpharmastandards.combujnochem.com

In Vitro Genotoxicity and Mutagenicity Assessment Methodologies for N Nitroso Tamsulosin Impurity

Bacterial Reverse Mutation Test (Ames Assay) Methodologies and Modifications

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of chemical substances. For N-nitrosamines, including N-Nitroso Tamsulosin (B1681236) Impurity, specific modifications to the standard protocol are recommended to enhance the sensitivity of the assay. publications.gc.caeuropa.eu An "enhanced" Ames test is often employed for this class of compounds due to the known limitations of the standard assay in detecting their mutagenicity. publications.gc.caeuropa.eu The pre-incubation method is preferred over the plate incorporation method, with a recommended pre-incubation time of 30 minutes. europa.eunih.gov

Strain Selection and Metabolic Activation Systems (e.g., S9 Mix)

The selection of appropriate bacterial strains and a suitable metabolic activation system is crucial for the accurate assessment of N-Nitroso Tamsulosin Impurity in the Ames test.

Bacterial Strains: A comprehensive panel of tester strains is recommended to detect different types of mutations. This typically includes Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, as well as Escherichia coli WP2 uvrA (pKM101). europa.eu Strains such as TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens, while TA98 is used to detect frameshift mutations. nih.govcolab.wsnih.gov

Metabolic Activation (S9 Mix): Since many nitrosamines are not mutagenic themselves but require metabolic activation to become genotoxic, the inclusion of an exogenous metabolic activation system is essential. nih.gov This is typically achieved by adding a post-mitochondrial fraction (S9) from the liver of rodents treated with enzyme inducers. europa.eunih.gov For N-nitrosamines, the use of S9 from hamsters induced with phenobarbital (B1680315) and β-naphthoflavone is often more effective than rat liver S9 in biotransforming these compounds into reactive mutagens. europa.eunih.govcolab.ws Studies have investigated various concentrations of S9, with findings suggesting that a 10% concentration provides reliable results without inducing cytotoxicity. nih.gov Both induced and uninduced hamster S9 have shown effectiveness. nih.gov

Mammalian Cell Genotoxicity Assays

To complement the findings from the bacterial assays, a range of genotoxicity tests using mammalian cells are conducted. These assays provide a more relevant system for assessing potential human risk.

Micronucleus Assay in Human TK6 Cells

The in vitro micronucleus assay is used to detect chromosomal damage. For nitrosamine (B1359907) drug substance-related impurities (NDSRIs), this assay is often performed in human lymphoblastoid TK6 cells. colab.wsresearchgate.net The assay can identify both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss). Similar to the Ames test, the inclusion of a metabolic activation system, such as hamster liver S9, is critical for evaluating compounds like this compound that may require bioactivation. researchgate.netnih.gov For some NDSRIs, concentration-dependent increases in micronuclei have been observed in the presence of hamster liver S9. nih.gov

Gene Mutation Assays (e.g., TK, HPRT) in Human Cell Lines

Gene mutation assays in mammalian cells are used to detect mutations at specific genetic loci. The most commonly used assays for this purpose are the Thymidine Kinase (TK) and Hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assays. nih.govcriver.com Human TK6 cells are frequently used for these assays. nih.govusp.org A positive result in these assays, such as a dose-dependent increase in mutant frequency, indicates that the substance can induce gene mutations. criver.com For many NDSRIs, mutagenicity in the TK and HPRT assays is consistent with positive results in the Ames test. nih.gov

DNA Strand Breakage Detection in Metabolically Competent Cell Cultures

Assays to detect DNA strand breaks provide further evidence of genotoxic potential. These tests can be conducted in metabolically competent cell cultures, such as human HepaRG cells, which have the ability to metabolize compounds without the need for an external S9 mix. colab.wsresearchgate.net For some nitrosamines, concentration-dependent induction of DNA strand breakage has been observed in both 2D and 3D cultures of these cells. colab.wsresearchgate.net

Mechanistic Insights into Genotoxic Activation

The genotoxicity of many nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Research into the specific CYP enzymes involved in the bioactivation of NDSRIs provides crucial mechanistic insights. By using a panel of TK6 cell lines that each express a different human CYP enzyme, it is possible to identify the key enzymes responsible for activating a nitrosamine to a genotoxicant. colab.wsresearchgate.net For instance, studies on other NDSRIs have identified enzymes such as CYP2C19, CYP2B6, CYP2A6, and CYP3A4 as being important for their genotoxic and mutagenic activation. nih.gov The primary metabolic pathway leading to genotoxicity for many nitrosamines is α-hydroxylation. toxminds.com This process leads to the formation of unstable intermediates that can ultimately generate reactive electrophiles capable of alkylating DNA, a key step in initiating mutagenesis and carcinogenesis. researchgate.net

Role of Cytochrome P450 (CYP) Enzymes in Bioactivation

Many nitrosamines, including N-Nitroso Tamsulosin, are not directly genotoxic. They require metabolic activation to transform into reactive electrophilic species that can interact with DNA, leading to mutations. This bioactivation process is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.

The primary mechanism of bioactivation for many nitrosamines involves α-hydroxylation, a reaction catalyzed by CYP enzymes. veeprho.comefpia.eu This process introduces a hydroxyl group at the carbon atom adjacent (in the alpha position) to the N-nitroso group. efpia.eu The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes to form an alkyldiazonium ion. efpia.eu This highly reactive cation is capable of alkylating DNA, a key step in initiating carcinogenesis. efpia.eu

Research has identified specific CYP isoenzymes involved in the metabolism of the parent drug, tamsulosin. Studies using human liver microsomes have shown that CYP3A4 and CYP2D6 are the major enzymes responsible for metabolizing tamsulosin. nih.gov Specifically, the formation of the O-deethylated metabolite (M-1) and the o-ethoxyphenoxy acetic acid metabolite (AM-1) is catalyzed by CYP3A4, while the formation of the m-hydroxylated metabolite (M-3) and the O-demethylated metabolite (M-4) is catalyzed by CYP2D6. nih.gov While these studies focus on the parent drug, they provide a strong indication of which CYP enzymes are likely involved in the bioactivation of its N-nitroso impurity.

Furthermore, broader studies on various NDSRIs have highlighted the role of several CYP enzymes in their genotoxic activation. For instance, in studies with human TK6 cells, CYP2C19, CYP2B6, CYP2A6, and CYP3A4 have been identified as key enzymes in activating the genotoxicity and mutagenicity of a range of NDSRIs. nih.gov For N-nitroso propranolol (B1214883), another NDSRI, CYP2C19 was found to be the most active enzyme in its bioactivation to a genotoxicant. hesiglobal.org

The table below summarizes the key CYP enzymes and their role in the metabolism of tamsulosin and other nitrosamines.

EnzymeRole in Tamsulosin MetabolismRole in NDSRI Bioactivation
CYP3A4 Catalyzes formation of M-1 and AM-1 metabolites. nih.govKey enzyme in activating genotoxicity of various NDSRIs. nih.gov
CYP2D6 Catalyzes formation of M-3 and M-4 metabolites. nih.govNot explicitly mentioned for N-Nitroso Tamsulosin, but involved in metabolism of the parent drug.
CYP2C19 Not a primary metabolizer of tamsulosin.Identified as the most active enzyme in bioactivating N-nitroso propranolol and a key enzyme for other NDSRIs. nih.govhesiglobal.org
CYP2B6 Not a primary metabolizer of tamsulosin.Key enzyme in activating genotoxicity of various NDSRIs. nih.gov
CYP2A6 Not a primary metabolizer of tamsulosin.Key enzyme in activating genotoxicity of various NDSRIs. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Genotoxicity Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicological properties of chemicals based on their molecular structure. pnrjournal.com These in silico methods are crucial for the initial assessment of impurities like N-Nitroso Tamsulosin, especially when experimental data is limited. pnrjournal.com The ICH M7(R1) guideline recommends the use of two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based—to predict the outcome of a bacterial mutagenicity assay. pnrjournal.comresearchgate.net

Steric Hindrance: The presence of bulky groups near the α-carbon atoms can hinder the metabolic activation by CYP enzymes. efpia.eu Increased steric hindrance generally leads to a significant reduction in carcinogenic potency and the likelihood of genotoxicity. efpia.eu

Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the stability of the reactive intermediates formed during bioactivation. For example, the incorporation of a carboxylic acid substituent has been shown to dramatically reduce carcinogenic potency. efpia.eu

α-Hydrogen Atoms: The presence of hydrogen atoms on the α-carbon is critical for the α-hydroxylation pathway. Nitrosamines lacking α-hydrogens are generally considered non-mutagenic as they cannot undergo this primary bioactivation step.

The table below illustrates how different structural features can impact the predicted genotoxicity of nitrosamines.

Structural FeatureImpact on GenotoxicityRationale
N-Nitroso Group Structural alert for mutagenicity. nih.govCan be metabolically activated to a DNA-reactive species.
Bulky Substituents near α-Carbon Decreased potency. efpia.euSteric hindrance inhibits CYP-mediated α-hydroxylation. efpia.eu
Carboxylic Acid Group Decreased potency. efpia.euAlters electronic properties and may reduce reactivity. efpia.eu
Absence of α-Hydrogens Generally non-mutagenic.Prevents the primary bioactivation pathway of α-hydroxylation.

Establishment of Cohort of Concern (CoC) Classifications within Research

The "cohort of concern" (CoC) is a classification for a group of high-potency mutagenic carcinogens for which the standard Threshold of Toxicological Concern (TTC) of 1.5 μ g/day is considered insufficiently protective. nih.govdgra.de This group includes aflatoxin-like compounds, alkyl-azoxy compounds, and N-nitroso compounds. nih.govdgra.de Due to their potential to pose a significant carcinogenic risk even at very low levels of exposure, impurities falling into the CoC are subject to more stringent control measures. researchgate.net

N-nitrosamines as a class are placed in the cohort of concern due to the high carcinogenic potency of many of its members. researchgate.net Therefore, N-Nitroso Tamsulosin, by default, is considered a CoC impurity. researchgate.netresearchgate.net This classification triggers the need for a thorough risk assessment and the establishment of a low acceptable intake (AI) limit to ensure patient safety. researchgate.net

However, there is a growing body of research suggesting that not all nitrosamines possess the same high level of carcinogenic potency. nih.govmedicinesforeurope.com The carcinogenic potency of nitrosamines can vary over a wide range, and some may not warrant classification within the CoC. medicinesforeurope.com Factors such as significant steric hindrance or the presence of deactivating groups in the molecular structure can lead to substantially lower potency. efpia.eu

Regulatory bodies and industry consortiums are actively working to refine the risk assessment of N-nitrosamine drug substance-related impurities (NDSRIs). The Carcinogenic Potency Categorization Approach (CPCA) is one such framework that allows for a more nuanced assessment by assigning NDSRIs to different potency categories based on their structural features and available toxicological data. medicinesforeurope.com This can result in the derivation of a substance-specific AI limit that may be higher than the class-specific limit for highly potent nitrosamines.

The classification of N-Nitroso Tamsulosin within the CoC is based on the structural alert of the N-nitroso group. Further research, including in vitro mutagenicity studies and potentially in vivo carcinogenicity studies, would be required to determine if it can be moved to a lower potency category.

The table below summarizes the key aspects of the Cohort of Concern classification.

ClassificationBasis for ClassificationImplication for N-Nitroso Tamsulosin
Cohort of Concern (CoC) Structural class known to contain high-potency mutagenic carcinogens. nih.govdgra.deAssumed to be a CoC impurity due to the N-nitroso functional group. researchgate.net
Threshold of Toxicological Concern (TTC) A default acceptable intake limit of 1.5 µ g/day for unstudied chemicals. nih.govThe standard TTC is not applicable to CoC compounds. dgra.deresearchgate.net
Acceptable Intake (AI) Limit A substance-specific limit on daily exposure.A low AI limit must be established, often based on a class-specific limit for potent nitrosamines (e.g., 18 ng/day) unless data supports a higher limit. medicinesforeurope.com
Carcinogenic Potency Categorization Approach (CPCA) A framework for assigning NDSRIs to potency categories based on structure and data. medicinesforeurope.comCould potentially allow for the derivation of a less stringent, substance-specific AI for N-Nitroso Tamsulosin if justified by scientific evidence.

Impurity Control and Mitigation Strategies: Research and Development Perspectives

Risk Assessment Methodologies for N-Nitroso Tamsulosin (B1681236) Impurity

A comprehensive risk assessment is the foundational step in controlling N-Nitroso Tamsulosin impurities. qbdgroup.compublications.gc.ca This process involves a holistic evaluation of the entire product lifecycle to identify and manage potential risks. publications.gc.ca

Identification of Potential Risk Factors in API and DP Lifecycle

The formation of N-Nitroso Tamsulosin is contingent on the presence of a nitrosatable amine (Tamsulosin itself, which contains a secondary amine) and a nitrosating agent, along with conducive reaction conditions. chemicea.comacs.orgpharmaexcipients.com A thorough risk assessment must scrutinize every stage of the Active Pharmaceutical Ingredient (API) and Drug Product (DP) lifecycle for these factors. publications.gc.capublications.gc.ca

Key risk factors include:

API Manufacturing Process: The synthesis of Tamsulosin may involve reagents, solvents, or catalysts that are sources of secondary or tertiary amines or nitrosating agents. publications.gc.cafda.gov For instance, the use of dimethylformamide (DMF) as a solvent in the purification of Tamsulosin requires careful monitoring as it can lead to nitrosamine (B1359907) formation. innovareacademics.in Reaction conditions such as acidic pH, high temperatures, and the presence of residual nitrites from starting materials like sodium azide (B81097) can significantly increase the risk. fda.govdgra.de

Raw Materials and Excipients: Nitrite (B80452) impurities are commonly found in many pharmaceutical excipients, even at trace levels. meggle-pharma.compharmaexcipients.com These nitrites can react with the Tamsulosin API during drug product manufacturing or storage. merieuxnutrisciences.com Therefore, a critical assessment of all raw materials, including water and excipients, is necessary. pharmaexcipients.comdgra.de

Drug Product Formulation and Manufacturing: The formulation itself can create a favorable environment for nitrosamine formation. Wet granulation processes, which involve water and heat, can promote nitrosation reactions. pharmaexcipients.comsenpharma.vn The pH of the formulation is also a critical factor, with acidic conditions generally favoring the reaction. zamann-pharma.comsenpharma.vn

Storage and Shelf-Life: The potential for N-Nitroso Tamsulosin formation does not end with manufacturing. The impurity can form over the product's shelf-life, influenced by storage conditions such as temperature, humidity, and light exposure. chemicea.com Packaging materials, such as those containing nitrocellulose, can also be a source of nitrosating agents. meggle-pharma.comipa-india.org

A systematic risk assessment should be a continuous process, re-evaluated periodically as new information becomes available or when changes are made to the manufacturing process or supply chain. fda.gov

Table 1: Potential Risk Factors for N-Nitroso Tamsulosin Formation

Lifecycle StagePotential Risk FactorsExamples
API ManufacturingPresence of nitrosating agents and their precursors in raw materials, reagents, and solvents. Reaction conditions favoring nitrosation.Use of sodium nitrite, residual nitrites in starting materials, use of solvents like DMF, acidic reaction conditions, high temperatures. fda.govinnovareacademics.indgra.de
Drug Product FormulationNitrite impurities in excipients. Manufacturing processes that facilitate nitrosation. Formulation pH.Excipients with high nitrite content, wet granulation processes, low pH environment. pharmaexcipients.comsenpharma.vn
Storage and PackagingDegradation of API or excipients leading to formation of nitrosating agents. Incompatible packaging materials.Storage at elevated temperatures and humidity, packaging with nitrocellulose-based materials. meggle-pharma.comchemicea.comipa-india.org

Analytical Testing Strategies for Risk Confirmation

Once a potential risk is identified, confirmatory testing is essential to confirm the presence and quantify the levels of N-Nitroso Tamsulosin. qbdgroup.compublications.gc.ca This requires the use of sensitive, specific, and validated analytical methods.

Regulatory bodies recommend that analytical methods should be quantitative and capable of detecting the impurity at or below the acceptable intake (AI) limit. publications.gc.ca For N-Nitroso Tamsulosin, Health Canada has specified an AI limit of 1500 ng/day. publications.gc.ca

Commonly employed analytical techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity and specificity. It allows for the separation of the impurity from the API and other components, followed by its unambiguous identification and quantification. merieuxnutrisciences.comcphi-online.com Recent studies have focused on developing and validating LC-MS/MS methods for the simultaneous detection of multiple Tamsulosin-related nitrosamine impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is also used for the analysis of nitrosamines, particularly for more volatile compounds. merieuxnutrisciences.comcphi-online.com

High-Resolution Mass Spectrometry (HRMS): HRMS can be employed for targeted screening and identification of unknown nitrosamine impurities for which reference standards may not be available. merieuxnutrisciences.comcphi-online.com

The development of these methods often involves optimizing various parameters, such as the chromatographic column, mobile phase composition, and mass spectrometry settings, to achieve the desired sensitivity and resolution. innovareacademics.in For instance, one study optimized an LC-MS/MS method using a Symmetry® C18 column and a gradient elution with a mobile phase of water and acetonitrile (B52724) containing 0.1% formic acid. innovareacademics.in

Table 2: Analytical Methods for N-Nitroso Tamsulosin Detection

Analytical TechniqueKey FeaturesApplication
LC-MS/MSHigh sensitivity, high specificity, suitable for non-volatile compounds.Primary method for quantification of N-Nitroso Tamsulosin in API and drug products. merieuxnutrisciences.comcphi-online.com
GC-MS/MSSuitable for volatile and semi-volatile nitrosamines.Alternative or complementary technique to LC-MS/MS. merieuxnutrisciences.comcphi-online.com
LC-HRMSEnables identification of unknown impurities without reference standards.Screening for potential new nitrosamine impurities. merieuxnutrisciences.comcphi-online.com

Development of Control Strategies in Manufacturing Processes

If a risk of N-Nitroso Tamsulosin formation is confirmed, manufacturers must implement effective control strategies to mitigate this risk. ijpsjournal.com These strategies can be integrated into various stages of the manufacturing process.

Optimization of Reaction Conditions to Minimize Nitrosamine Formation

During API synthesis, careful optimization of reaction conditions is a primary strategy to prevent the formation of N-Nitroso Tamsulosin. zamann-pharma.comfda.gov This can involve:

Avoiding Nitrosating Agents: Whenever possible, processes should be designed to avoid the use of reagents that can act as nitrosating agents, such as nitrites. fda.gov

pH and Temperature Control: Maintaining optimal pH and temperature throughout the synthesis can significantly reduce the rate of nitrosamine formation. zamann-pharma.com Generally, avoiding highly acidic conditions is recommended. zamann-pharma.com

Alternative Reagents and Solvents: Using alternative bases instead of secondary or tertiary amines and avoiding amide solvents like DMF can minimize the risk. fda.gov

Process Design for Purge: The manufacturing process should be designed to effectively purge any nitrosamine impurities that may form in subsequent purification steps. fda.gov

Raw Material and Excipient Qualification to Prevent Contamination

Controlling the quality of incoming raw materials and excipients is a critical control point. pharmaexcipients.com This involves:

Supplier Qualification: Establishing a robust supplier qualification program is essential to ensure a consistent supply of materials with low nitrite levels. fda.govpharmaexcipients.com This includes testing representative samples of all incoming components. fda.gov

Setting Nitrite Limits: Setting scientifically justified limits for nitrite content in excipients is a key mitigation strategy. pharmaexcipients.com Some excipient manufacturers are now providing low-nitrite grades of their products. pharmaexcipients.com

Formulation Re-design: If an excipient is identified as a significant contributor to nitrosamine formation, reformulating the product with an alternative excipient with lower nitrite content may be necessary. zamann-pharma.comsenpharma.vn For example, replacing an excipient with a high nitrite level with one that has a lower level can be an effective strategy. meggle-pharma.com

Mitigation Measures for In-Process Formation

In addition to preventative measures, mitigation strategies can be employed during the manufacturing of the drug product:

Use of Inhibitors: Incorporating antioxidants such as ascorbic acid (vitamin C) or alpha-tocopherol (B171835) (vitamin E) into the formulation can inhibit the formation of nitrosamines by scavenging nitrosating agents. zamann-pharma.comsenpharma.vn

Process Modification: Switching from wet granulation to direct compression manufacturing can reduce the risk of nitrosamine formation by avoiding the use of water and heat. pharmaexcipients.comsenpharma.vn

pH Modification: Adjusting the pH of the formulation to be less acidic can also limit nitrosation reactions. senpharma.vn

By implementing a combination of these risk assessment and mitigation strategies, pharmaceutical manufacturers can effectively control the levels of N-Nitroso Tamsulosin in their products, ensuring patient safety and regulatory compliance.

Role of Reference Standards in Impurity Control and Method Performance

Reference standards are indispensable tools in the pharmaceutical industry, serving as the bedrock for quality control and assurance processes designed to guarantee the safety and efficacy of medicinal products. synthinkchemicals.compharmaffiliates.com A reference standard is a highly purified and extensively characterized compound that acts as a benchmark for confirming the identity, purity, and concentration of chemical substances. synthinkchemicals.com In the context of impurity control, particularly for potent, genotoxic impurities like N-Nitroso Tamsulosin, the role of reference standards is critically important and multifaceted. healthmanagement.orgknorspharma.com Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over nitrosamine impurities to extremely low levels, which necessitates the use of highly sensitive and rigorously validated analytical methods. edqm.eutarosdiscovery.comfda.gov The availability of a well-characterized N-Nitroso Tamsulosin reference standard is a prerequisite for developing and implementing these methods. veeprho.comaquigenbio.comsynzeal.com

The N-Nitroso Tamsulosin reference standard is a highly characterized material that is essential for analytical method development, validation, and routine quality control (QC) of Tamsulosin drug substances and products. veeprho.comclearsynth.com Its primary functions are to provide a definitive basis for both the identification and quantification of the impurity. synthinkchemicals.comknorspharma.com During analysis, the chromatographic retention time and mass spectrometric fragmentation pattern of the reference standard are compared against any corresponding peaks in the sample, thereby providing unambiguous identification. pharmiweb.comnih.gov

Table 1: Chemical Identity of N-Nitroso Tamsulosin Reference Standard

AttributeInformation
Chemical Name(R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)(nitroso)amino)propyl)-2-methoxybenzenesulfonamide clearsynth.comchemicea.comsynthinkchemicals.com
CAS Number2892260-31-8 clearsynth.comchemicea.comsynthinkchemicals.com
Molecular FormulaC₂₀H₂₇N₃O₆S chemicea.com
Molecular Weight437.51 g/mol chemicea.com

Furthermore, the reference standard is fundamental to the validation of analytical procedures, a mandatory step to demonstrate that a testing method is suitable for its intended purpose. nih.govpublications.gc.ca Validation confirms that the method is reliable, reproducible, and accurate for quantifying the N-Nitroso Tamsulosin impurity at trace levels. nano-ntp.comresearchgate.net Key performance characteristics of the analytical method, such as specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation), are established using the N-Nitroso Tamsulosin reference standard. pharmiweb.comnih.govresearchgate.net For instance, a recent study detailed the development of a Liquid Chromatography with Tandem Mass Spectroscopy (LC-MS/MS) method to detect six potential nitrosamine impurities in Tamsulosin, where reference standards were essential for achieving the required sensitivity and specificity. researchgate.net

Table 2: Application of N-Nitroso Tamsulosin Reference Standard in Analytical Method Validation

Validation ParameterRole of the Reference Standard
Specificity / SelectivityUsed to demonstrate that the analytical method can unequivocally assess the this compound in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products. nih.gov
LinearityA series of dilutions of the reference standard are prepared to establish a calibration curve, demonstrating a direct proportional relationship between the concentration of the impurity and the analytical signal over a specified range. pharmiweb.comnano-ntp.com
Limit of Detection (LOD) & Limit of Quantitation (LOQ)Utilized to determine the lowest concentration of the impurity that can be reliably detected (LOD) and accurately quantified (LOQ), ensuring the method's sensitivity is sufficient to meet regulatory limits. researchgate.net
AccuracyThe reference standard is added (spiked) into samples of the drug product matrix at known concentrations to determine the closeness of the method's measured value to the true value, often expressed as a percentage recovery. pharmiweb.comnano-ntp.com
Precision (Repeatability & Intermediate Precision)Multiple measurements of a homogenous sample containing the reference standard are performed to assess the degree of scatter between results, ensuring the method's consistency under the same and different conditions (e.g., different days, analysts, or equipment). edqm.eunih.gov

Once a method is validated, the N-Nitroso Tamsulosin reference standard transitions into use as a working standard for routine quality control testing of raw materials, intermediates, and final drug products. synthinkchemicals.comveeprho.com It is used to prepare calibration standards and controls for every batch analysis, ensuring that the levels of the nitrosamine impurity are consistently below the acceptable intake (AI) limit defined by regulatory authorities. knorspharma.comchromatographyonline.com The FDA has established an AI limit for N-Nitroso Tamsulosin, which underscores the need for precise and reliable measurement enabled by these standards. veeprho.com

Table 3: Regulatory Acceptable Intake (AI) Limits for Select Nitrosamine Impurities

Nitrosamine ImpurityAcceptable Intake (AI) Limit (ng/day)Regulatory Body Reference
N-Nitroso Tamsulosin1500FDA veeprho.com
N-nitrosodimethylamine (NDMA)96FDA fda.gov
N-nitrosodiethylamine (NDEA)26.5FDA fda.gov

Future Research Directions for N Nitroso Tamsulosin Impurity

Exploration of Novel Analytical Technologies for Ultra-Trace Level Detection

The detection and quantification of N-Nitroso Tamsulosin (B1681236) at exceptionally low levels, often in the parts-per-million (ppm) or parts-per-billion (ppb) range, is a significant analytical challenge. nih.gov While Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the current gold standard, future research must focus on enhancing sensitivity, specificity, and efficiency. innovareacademics.ininnovareacademics.inresearchgate.net

Future research should explore:

Advanced Ionization Techniques: Investigating novel atmospheric pressure ionization sources beyond conventional Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) could reduce matrix effects and improve ionization efficiency for N-Nitroso Tamsulosin, leading to lower detection limits. researchgate.net

High-Resolution Mass Spectrometry (HRMS): The application of technologies like Orbitrap or Time-of-Flight (TOF) mass spectrometry can provide highly accurate mass measurements, improving confidence in identification and enabling the differentiation of N-Nitroso Tamsulosin from other isobaric interferences without the need for specific reference standards.

Innovative Sample Preparation: Developing automated, high-throughput sample preparation techniques, such as dynamic pseudo-extraction, can reduce solvent consumption and analysis time, aligning with green chemistry principles. nih.gov

Supercritical Fluid Chromatography (SFC): The use of SFC coupled with mass spectrometry presents a promising alternative to liquid chromatography, potentially offering faster separations and unique selectivity for nitrosamine (B1359907) impurities. nih.gov

Table 1: Comparison of Current and Future Analytical Technologies

TechnologyCurrent ApplicationFuture Research FocusPotential Advantage
LC-MS/MSStandard for quantification of known nitrosamines. innovareacademics.ininnovareacademics.inDevelopment of methods with enhanced sensitivity (lower LOQ). nih.govresearchgate.netImproved accuracy at trace levels.
High-Resolution Mass Spectrometry (HRMS)Used for structural elucidation.Routine quantification and screening for unknown nitrosamines.Higher specificity and confidence in identification.
Supercritical Fluid Chromatography (SFC)-MSLimited, niche applications. nih.govMethod development for a broader range of nitrosamines.Faster analysis, reduced organic solvent use.
Dynamic Pseudo-Extraction (DPX)Not widely implemented.Integration into routine workflows for high-throughput screening. nih.govReduced sample preparation time and solvent waste. nih.gov

Advanced Computational Modeling for Formation Pathway Prediction

Understanding the precise conditions under which N-Nitroso Tamsulosin forms is key to its prevention. acs.org Computational modeling offers a powerful predictive tool to supplement empirical studies.

Future research directions include:

Quantum Chemical Calculations: Employing density functional theory (DFT) to model the reaction kinetics and thermodynamics of tamsulosin nitrosation. This can help identify the most likely reaction pathways and transition states, offering insights into how to disrupt the formation process. dgra.de

In Silico Degradation Pathway Prediction: Using software tools to predict the degradation products of tamsulosin under various stress conditions (e.g., heat, acid, oxidation) in the presence of nitrosating agents. researchgate.net This can proactively identify the risk of N-Nitroso Tamsulosin formation during manufacturing and storage.

Quantitative Structure-Activity Relationship (QSAR) Models: While often used for toxicity prediction, QSAR models can also be developed to predict the propensity of a molecule like tamsulosin to undergo nitrosation based on its structural and electronic properties. medicinesforeurope.com

Deeper Mechanistic Understanding of N-Nitroso Tamsulosin Genotoxicity and DNA Adduct Formation

The primary concern with nitrosamines is their classification as potent mutagenic carcinogens. americanpharmaceuticalreview.com While this is a general class characteristic, the specific genotoxic potential of N-Nitroso Tamsulosin requires detailed investigation.

Key areas for future research are:

Metabolic Activation Studies: Investigating the specific cytochrome P450 (CYP) enzymes responsible for the metabolic activation of N-Nitroso Tamsulosin. dgra.de It is this activation, often through α-hydroxylation, that generates the reactive electrophilic species capable of damaging DNA. hesiglobal.org

DNA Adduct Identification and Quantification: Identifying the specific DNA adducts formed by the reactive metabolites of N-Nitroso Tamsulosin. hesiglobal.org The type and location of these adducts (e.g., O6-alkylguanine) are critical determinants of mutagenic potential. hesiglobal.org Research suggests that larger nitrosamines may induce larger DNA adducts that are more cytotoxic, while smaller adducts may have higher mutagenic potency. medicinesforeurope.com

Enhanced Ames Test Protocols: Utilizing modified Ames mutagenicity assays, such as those with specific metabolic activation systems or under different conditions (e.g., photo-irradiation), to better evaluate the mutagenic potential of N-Nitroso Tamsulosin. usp.orgcanada.ca There is ongoing discussion about whether phototoxicity could be a relevant pathway for the genotoxicity of some nitrosamines, separate from metabolic activation. usp.org

Development of Green Chemistry Approaches for Impurity Mitigation

Preventing the formation of N-Nitroso Tamsulosin is preferable to removing it after the fact. Green chemistry principles provide a framework for designing safer pharmaceutical processes. acs.org

Future research should focus on:

Solvent and Reagent Selection: Systematically evaluating and substituting raw materials, solvents (like dimethylformamide), and reagents known to contain or degrade into residual nitrites or amines. acs.orgresearchgate.net

Process Optimization: Investigating the impact of process parameters such as temperature, pH, and reaction time on the formation of N-Nitroso Tamsulosin to identify and implement less favorable conditions for nitrosation. researchgate.net

Use of Antioxidants and Scavengers: Exploring the efficacy of adding specific antioxidants (like ascorbic acid) or nitrosating agent scavengers at critical steps in the manufacturing process to inhibit the nitrosation of the tamsulosin molecule.

Formulation Strategies: For drug products, research into the impact of excipients is crucial. Creating a database of nitrite (B80452) levels in common excipients can help in selecting low-risk formulation components. acs.org Avoiding manufacturing processes like wet granulation, which can introduce heat and moisture that facilitate nitrosation, could also be a key mitigation strategy. nih.gov

Standardization of Analytical and Toxicological Methodologies Across Research Laboratories

To ensure consistent and reliable data, standardization of the methods used to detect and assess the risk of N-Nitroso Tamsulosin is essential.

Key initiatives for the future include:

Inter-laboratory Validation: Conducting round-robin studies where multiple laboratories test the same samples using a harmonized analytical method to establish its reproducibility and robustness. researchgate.net

Development of Certified Reference Materials: Creating and distributing certified reference standards for N-Nitroso Tamsulosin to ensure that analytical laboratories can accurately calibrate their instruments and validate their methods. synzeal.com

Harmonization of Toxicological Risk Assessment: Promoting a unified approach, such as the Carcinogenic Potency Categorization Approach (CPCA), for establishing the acceptable intake (AI) limit for N-Nitroso Tamsulosin. researchgate.netcanada.ca This ensures that regulatory limits are based on a consistent and scientifically sound framework. dgra.de

Public Databases: Supporting the development of shared public databases for analytical methods, toxicological data, and excipient impurity levels to facilitate risk assessments and avoid redundant research. acs.org

Q & A

Basic: What analytical techniques are critical for identifying and characterizing N-Nitroso Tamsulosin Impurity?

Answer:
Structural elucidation of N-Nitroso Tamsulosin requires a combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • LC-MS confirms molecular weight and fragmentation patterns. For example, a sodium adduct molecular ion (e.g., m/z 349.10 for N-Nitroso Duloxetine) helps identify the impurity .
  • NMR (1H, 13C, COSY, HSQC, HMBC) resolves connectivity and stereochemistry. Missing N-H proton signals in 1H NMR spectra (δ6.0–8.3 ppm) confirm nitroso group incorporation .
  • Thermal analysis (TGA/DSC) assesses stability, with decomposition temperatures indicating impurity robustness under stress conditions .

Table 1: Key Analytical Parameters

TechniqueKey ObservationsReference
LC-MSSodium adduct at m/z 349.10, fragmentation matching molecular formula
NMRδ5.947 ppm (methine proton), δ4.319 ppm (methylene protons)
TGADecomposition onset at 180°C under nitrogen flow

Basic: What regulatory limits govern this compound in pharmaceuticals?

Answer:
The European Medicines Agency (EMA) and FDA set stringent limits based on Acceptable Intake (AI). For example:

  • AI = 0.83 ppm for N-Nitroso Duloxetine, derived from carcinogenic risk assessments .
  • Non-mutagenic impurities (e.g., N-Nitroso HCTZ) follow ICH Q3B guidelines with limits up to 1000 ppm if mutagenicity studies are negative .
    Method validation must comply with EMA/FDA guidelines , including specificity, accuracy (recovery rates 98–112%), and precision (RSD ≤4%) .

Advanced: How can E/Z isomerism in N-Nitroso Tamsulosin be resolved experimentally?

Answer:
E/Z isomers arise from restricted rotation around the N–Nitroso bond. Differentiation methods include:

  • Density Functional Theory (DFT) : Predicts energy barriers and isomer stability. Asymmetric NMR signals (e.g., two sets of methylene protons) align with DFT-calculated isomer populations .
  • Chiral Chromatography : Use polar organic modifiers (e.g., acetonitrile:buffer = 3:7) with C18 columns to separate isomers. Resolution ≥1.5 is required for pharmacopeial compliance .
  • 2D NMR (COSY, HSQC) : Correlates proton-carbon connectivity to distinguish isomer-specific cross-peaks .

Table 2: Isomer Differentiation Workflow

StepMethodCritical Parameter
1DFT ModelingEnergy barrier >25 kcal/mol indicates stable isomers
2LC-MS/MSMRM transitions for isomer-specific fragments
3HSQC NMRCarbon-proton correlations at δ72.167 ppm (C4)

Advanced: How is trace-level quantification of N-Nitroso Tamsulosin validated in complex matrices?

Answer:
Validation requires addressing matrix effects and achieving sub-ppm sensitivity :

  • Sample Preparation : Acidic extraction (pH 2.0) minimizes interference from API degradation products .
  • LC-MS/MS with QTRAP Systems : Electron spray ionization (ESI) in positive mode enhances sensitivity. LOQ as low as 0.3 ppm is achievable with optimized dwell times .
  • Recovery Studies : Spike drug substance at 50–150% of AI. Recovery rates of 106.8–111.8% confirm minimal matrix suppression .

Table 3: Validation Parameters from Spiked Studies

Spike Level (%)Recovery (%)RSD (%)
50111.83.2
100107.92.8
150106.83.5

Advanced: What chromatographic conditions optimize separation of N-Nitroso Tamsulosin from co-eluting impurities?

Answer:
Pharmacopeial methods (e.g., USP) recommend:

  • Column : C18 (4.6 mm × 15 cm, 5 µm) at 40°C .
  • Mobile Phase : Gradient of acetonitrile and pH 2.0 buffer (perchloric acid/sodium hydroxide).
  • Detection : UV at 225 nm for nitroso-specific absorbance .
  • System Suitability : Resolution ≥12 between tamsulosin and propylparaben ensures specificity .

Advanced: How do thermal degradation studies inform impurity control strategies?

Answer:
TGA/DSC profiles predict impurity formation under stress:

  • N-Nitroso Tamsulosin decomposes at 180–200°C, suggesting stability during API synthesis (typically <150°C) .
  • Isothermal holds at 85°C for 48 hours simulate long-term storage, with <5% impurity growth indicating robust formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.